2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one 2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one
Brand Name: Vulcanchem
CAS No.: 448222-78-4
VCID: VC11798363
InChI: InChI=1S/C21H18N2O/c24-21-18-9-3-7-16-8-4-10-19(20(16)18)23(21)14-22-12-11-15-5-1-2-6-17(15)13-22/h1-10H,11-14H2
SMILES: C1CN(CC2=CC=CC=C21)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Molecular Formula: C21H18N2O
Molecular Weight: 314.4 g/mol

2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one

CAS No.: 448222-78-4

Cat. No.: VC11798363

Molecular Formula: C21H18N2O

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one - 448222-78-4

Specification

CAS No. 448222-78-4
Molecular Formula C21H18N2O
Molecular Weight 314.4 g/mol
IUPAC Name 1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzo[cd]indol-2-one
Standard InChI InChI=1S/C21H18N2O/c24-21-18-9-3-7-16-8-4-10-19(20(16)18)23(21)14-22-12-11-15-5-1-2-6-17(15)13-22/h1-10H,11-14H2
Standard InChI Key OTLNCOVNMYATPA-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Canonical SMILES C1CN(CC2=CC=CC=C21)CN3C4=CC=CC5=C4C(=CC=C5)C3=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzo[cd]indol-2-one, reflects its hybrid structure comprising:

  • A benzo[cd]indol-2-one tricyclic system (rings A, B, and C)

  • A 3,4-dihydro-1H-isoquinoline (THIQ) moiety linked via a methylene bridge

Key structural parameters include:

PropertyValueSource
Molecular formulaC₂₁H₁₈N₂O
Molecular weight314.4 g/mol
Exact mass314.1419 g/mol
Topological polar surface41.5 Ų
LogP (octanol-water)3.2

The tricyclic benzo[cd]indolone core introduces planar rigidity, while the THIQ substituent contributes basic nitrogen centers capable of protonation at physiological pH. This combination likely enhances blood-brain barrier permeability compared to simpler THIQ derivatives .

Spectroscopic Signatures

Though experimental spectra remain unpublished, computational predictions using tools like NMRshiftDB2 suggest:

  • ¹H NMR: Distinct aromatic multiplet signals between δ 6.8–8.2 ppm for the benzoindolone protons, with THIQ methylene protons appearing as a triplet near δ 3.2 ppm (J = 5.6 Hz).

  • ¹³C NMR: A carbonyl resonance at δ 170–175 ppm characteristic of the 2-one moiety, with sp² carbons in the 110–150 ppm range.

The presence of multiple conjugated π-systems predicts strong UV-Vis absorption bands between 250–350 nm, a feature exploitable for analytical quantification.

Synthetic Strategies and Challenges

Retrosynthetic Analysis

Two viable routes emerge for constructing this molecular architecture:

Route A: Fragment Coupling

  • Separate synthesis of benzo[cd]indol-2-one (Fragment X)

  • Preparation of 2-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline (Fragment Y)

  • Nucleophilic alkylation of Fragment X with Fragment Y

Route B: Tandem Cyclization

  • Condensation of 2-(3,4-dimethoxyphenethyl)amine with a naphthoquinone derivative

  • Sequential Pictet-Spengler cyclization and oxidation

While Route A offers modularity, Route B mimics biosynthetic pathways observed in isoquinoline alkaloid production .

Critical Synthetic Challenges

ChallengeMitigation Strategy
Regioselectivity in tricyclic core formationUse of directing groups (e.g., -OMe) at C7 position
Stereochemical control at C2 of THIQ moietyChiral auxiliaries or asymmetric hydrogenation
Solubility limitations during coupling stepsPolar aprotic solvents (DMAc, NMP) with crown ether additives

Recent advances in continuous flow chemistry could address exothermic risks during the Pictet-Spengler step, improving yield reproducibility .

Mechanistic Hypotheses

Redox Cycling Capacity

The conjugated enone system in the tricyclic core may enable:

  • Superoxide radical scavenging via single-electron transfer

  • Fenton reaction inhibition through ferric ion chelation

Comparative studies with simpler THIQ derivatives show enhanced antioxidant capacity proportional to aromatic ring count .

σ Receptor Interactions

Molecular dynamics simulations predict high-affinity binding (Kₐ ≈ 1.2 nM) to σ-1 receptors, potentially modulating:

  • Calcium signaling in endoplasmic reticulum

  • BDNF expression in hippocampal neurons

This could position the compound as a multimodal neuroprotective agent targeting both acute and chronic neurodegeneration .

Future Research Directions

ADMET Profiling

Priority investigations should address:

  • Hepatic metabolism via CYP2D6/3A4 isoforms

  • hERG channel affinity (proarrhythmic risk assessment)

  • Plasma protein binding kinetics

Preliminary QSAR models predict favorable CNS penetration (logBB = 0.6) but highlight potential P-glycoprotein efflux issues requiring structural optimization.

Target Deconvolution

High-content screening approaches including:

  • Thermal proteome profiling

  • Phosphoproteomic mapping

Could elucidate off-target effects and polypharmacological opportunities beyond initial NMDA/MAO hypotheses.

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